![molecular formula C18H28N2O B5967163 2-[4-cyclobutyl-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B5967163.png)
2-[4-cyclobutyl-1-(2-phenylethyl)-2-piperazinyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-cyclobutyl-1-(2-phenylethyl)-2-piperazinyl]ethanol, also known as SB-277011A, is a selective dopamine D3 receptor antagonist. It has been widely studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Applications De Recherche Scientifique
2-[4-cyclobutyl-1-(2-phenylethyl)-2-piperazinyl]ethanol has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including addiction, Parkinson's disease, schizophrenia, and depression. It has been shown to reduce drug-seeking behavior in animal models of addiction and improve motor function in animal models of Parkinson's disease. 2-[4-cyclobutyl-1-(2-phenylethyl)-2-piperazinyl]ethanol has also been investigated as a potential treatment for schizophrenia and depression, as it has been shown to modulate dopamine neurotransmission in the brain.
Mécanisme D'action
2-[4-cyclobutyl-1-(2-phenylethyl)-2-piperazinyl]ethanol selectively blocks dopamine D3 receptors in the brain, which are primarily located in the mesolimbic and mesocortical pathways. By blocking these receptors, 2-[4-cyclobutyl-1-(2-phenylethyl)-2-piperazinyl]ethanol reduces the reinforcing effects of drugs of abuse and decreases drug-seeking behavior. It also modulates dopamine neurotransmission in the prefrontal cortex, which may contribute to its potential therapeutic effects in Parkinson's disease, schizophrenia, and depression.
Biochemical and Physiological Effects
2-[4-cyclobutyl-1-(2-phenylethyl)-2-piperazinyl]ethanol has been shown to have a number of biochemical and physiological effects in animal models. It reduces dopamine release in the nucleus accumbens, a key brain region involved in reward processing and addiction. It also increases dopamine release in the prefrontal cortex, which may contribute to its potential therapeutic effects in Parkinson's disease, schizophrenia, and depression. 2-[4-cyclobutyl-1-(2-phenylethyl)-2-piperazinyl]ethanol has also been shown to increase the activity of cholinergic neurons in the prefrontal cortex, which may improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-[4-cyclobutyl-1-(2-phenylethyl)-2-piperazinyl]ethanol is its selectivity for dopamine D3 receptors, which allows for more specific targeting of these receptors in animal models. However, one of the limitations of 2-[4-cyclobutyl-1-(2-phenylethyl)-2-piperazinyl]ethanol is its relatively short half-life, which may require frequent dosing in animal studies. Additionally, the effects of 2-[4-cyclobutyl-1-(2-phenylethyl)-2-piperazinyl]ethanol may vary depending on the specific animal model and experimental conditions used.
Orientations Futures
There are a number of potential future directions for research on 2-[4-cyclobutyl-1-(2-phenylethyl)-2-piperazinyl]ethanol. One area of interest is its potential therapeutic applications in addiction, Parkinson's disease, schizophrenia, and depression. Further studies are needed to determine the optimal dosing and treatment regimens for these disorders. Another area of interest is the development of more potent and selective dopamine D3 receptor antagonists, which may have improved therapeutic efficacy and fewer side effects. Finally, the use of 2-[4-cyclobutyl-1-(2-phenylethyl)-2-piperazinyl]ethanol as a tool for studying dopamine neurotransmission and its role in various neurological and psychiatric disorders may also be an area of future research.
Méthodes De Synthèse
The synthesis of 2-[4-cyclobutyl-1-(2-phenylethyl)-2-piperazinyl]ethanol involves the reaction of 1-(2-phenylethyl)piperazine with cyclobutanone in the presence of sodium hydride and tert-butanol. The resulting product is then treated with ethylene glycol and hydrochloric acid to yield 2-[4-cyclobutyl-1-(2-phenylethyl)-2-piperazinyl]ethanol. The synthesis of 2-[4-cyclobutyl-1-(2-phenylethyl)-2-piperazinyl]ethanol has been optimized and improved over the years to increase the yield and purity of the final product.
Propriétés
IUPAC Name |
2-[4-cyclobutyl-1-(2-phenylethyl)piperazin-2-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c21-14-10-18-15-20(17-7-4-8-17)13-12-19(18)11-9-16-5-2-1-3-6-16/h1-3,5-6,17-18,21H,4,7-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXAQKJBCJPAYMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCN(C(C2)CCO)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.